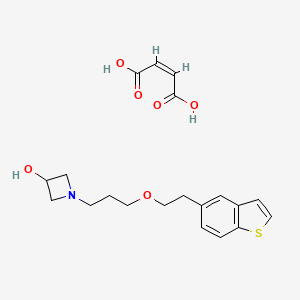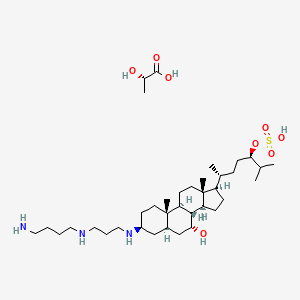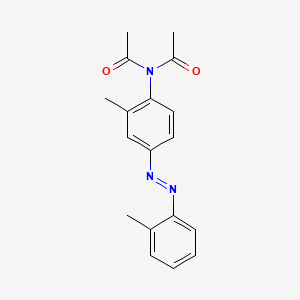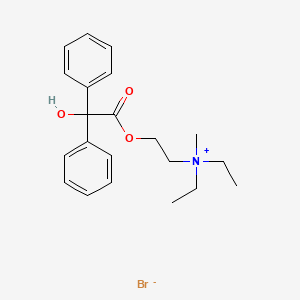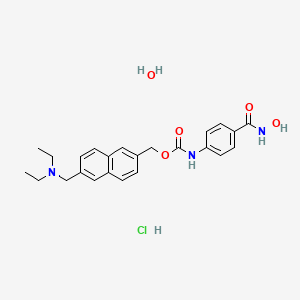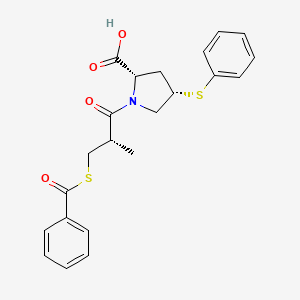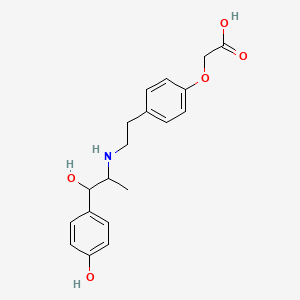
KUL 7211 racemate
Übersicht
Beschreibung
KUL-7211 racemate is the racemate of KUL-7211 . It is a selective β-adrenoceptor agonist .
Chemical Reactions Analysis
KUL-7211 has been shown to relax 80 mM KCl induced tonic contractions in both rabbit and canine isolated ureters .Physical And Chemical Properties Analysis
The molecular weight of KUL-7211 racemate is 345.39 and its formula is C19H23NO5 .Wissenschaftliche Forschungsanwendungen
Chemical Processes
- Deracemization Process: The transformation of racemates into single stereoisomers, a crucial area in chemical processes, involves combined enzyme and metal catalysis. This has been particularly successful in dynamic kinetic resolution and cyclic deracemization processes (Pàmies & Bäckvall, 2003).
Spectroscopy
- Structural Studies Using SS NMR Spectroscopy: Solid-state NMR spectroscopy has been applied to study the structural characteristics of chiral compounds, including racemates (Gajda et al., 2007).
Metal-Organic Frameworks (MOFs)
- Chiral Recognition and Separation: Chiral nanoporous metal-organic frameworks (MOFs) have shown excellent recognition ability for various racemates, indicating their potential for practical enantioseparation in chromatography (Zhang et al., 2013).
Chromatographic Resolution
- Pharmaceutical Racemate Separation: Chromatographic resolution has become a standard method for generating enantiomers in pharmaceutical research. This includes the resolution of a racemic pharmaceutical intermediate and comparisons of different separation approaches (Miller et al., 2003).
Crystal Engineering
- Design of Resolving Agents: Systematic studies on optical resolution of racemates via crystallization revealed that stable hydrogen-bond networks can be achieved through crystal engineering, guiding the design of resolving agents (Kinbara, 2005).
Nanoparticle Research
- Chiral Nanoparticles and Racemates: The spontaneous resolution of chiral nanoparticles from racemates through conglomerate crystallization, as seen in anisotropic nanoclusters, highlights advances in nanomaterial research (Huang et al., 2020).
Family Approach to Resolution
- Rapid and Dependable Resolution Method: A novel method uses mixtures of structurally related resolving agents to rapidly and efficiently separate racemates into enantiomers (Vries et al., 1998).
Machine Learning in Synthesis
- Synthesis of Polar Racemates: The application of machine learning in synthesizing polar racemates demonstrates the potential of computational methods in chemical synthesis (Nisbet et al., 2020).
Enzyme-Metal Cocatalysis
- Dynamic Kinetic Resolution: Coupling metal-catalyzed racemization with enzymatic kinetic resolution offers a method to achieve high yields of single enantiomeric products from racemic amines and amino acids (Kim et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPBQQLKHBRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KUL 7211 racemate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



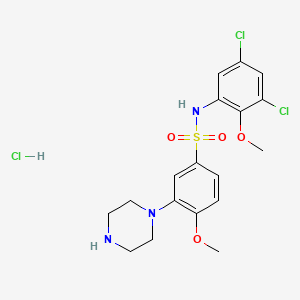
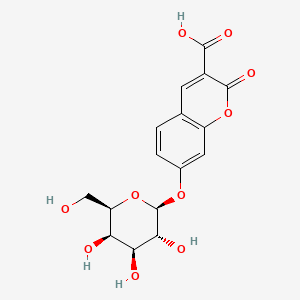
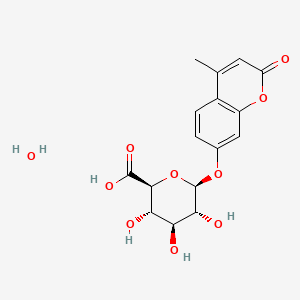
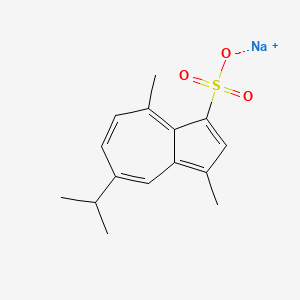
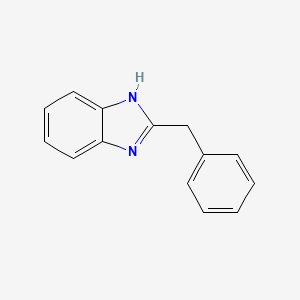
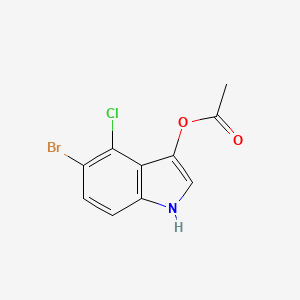
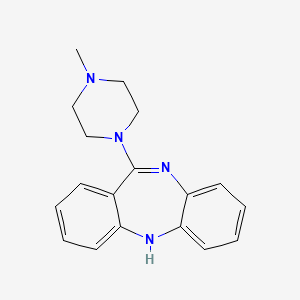
![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)
